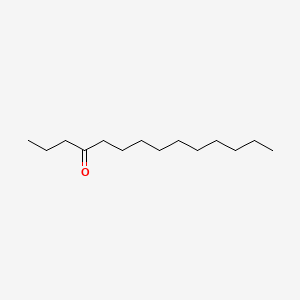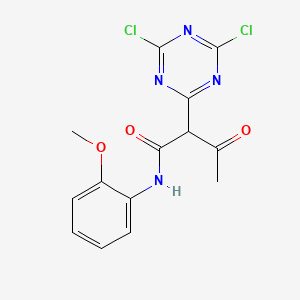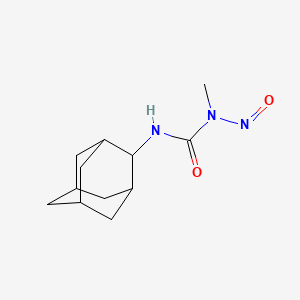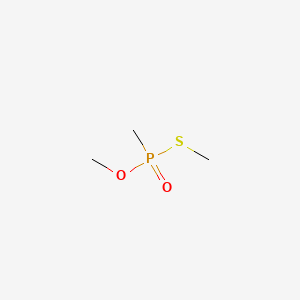
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound features a pteridine ring system with methyl groups at the 4 and 6 positions and a keto group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with diacetyl. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pteridine derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated pteridine derivatives.
Substitution: Pteridine derivatives with new substituents at specific positions.
Applications De Recherche Scientifique
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in biological systems, particularly in relation to folic acid metabolism.
Medicine: Investigated for potential therapeutic applications, such as in the development of antifolate drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor or inhibitor in enzymatic reactions related to folic acid metabolism. The compound’s effects are mediated through its binding to enzymes or receptors, influencing their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: The parent compound of the pteridine family, lacking the methyl and keto groups.
6-Methylpterin: A pteridine derivative with a single methyl group at the 6 position.
2-Amino-4,6-dimethylpteridine: A similar compound with an amino group at the 2 position instead of a keto group.
Uniqueness
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methyl groups and keto group influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92146-08-2 |
|---|---|
Formule moléculaire |
C8H10N4O |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
4,6-dimethyl-7,8-dihydro-3H-pteridin-2-one |
InChI |
InChI=1S/C8H10N4O/c1-4-3-9-7-6(10-4)5(2)11-8(13)12-7/h3H2,1-2H3,(H2,9,11,12,13) |
Clé InChI |
VXDVIQNGOCUBMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(NC(=O)N=C2NC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

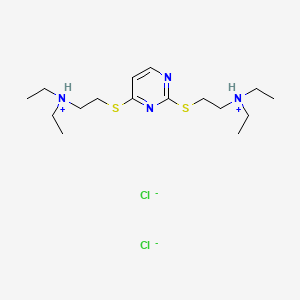
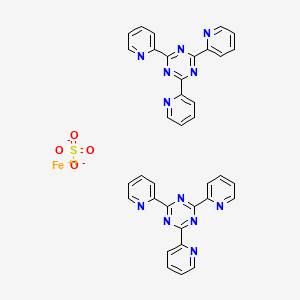
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

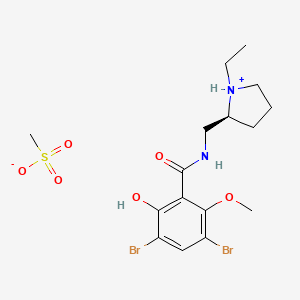
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
